N-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
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Overview
Description
N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the furan, oxadiazole, pyrrole, and tetrahydropyran rings in its structure suggests it may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring, the introduction of the furan and pyrrole rings, and the final coupling to form the acetamide linkage. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate ring formation and coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyrrole rings can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes involving furan and pyrrole rings.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with biological targets in novel ways.
Industry: Use in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide exerts its effects is likely related to its ability to interact with various molecular targets. The furan and pyrrole rings can participate in π-π interactions with aromatic amino acids in proteins, while the oxadiazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide: shares structural similarities with other compounds containing furan, oxadiazole, and pyrrole rings, such as:
Uniqueness
The uniqueness of N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide lies in its combination of multiple heterocyclic rings, which can confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and biological pathways.
Properties
Molecular Formula |
C19H22N4O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C19H22N4O4/c24-16(14-19(6-12-25-13-7-19)23-9-1-2-10-23)20-8-5-17-21-18(22-27-17)15-4-3-11-26-15/h1-4,9-11H,5-8,12-14H2,(H,20,24) |
InChI Key |
RIKXIKLRFMXZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCCC2=NC(=NO2)C3=CC=CO3)N4C=CC=C4 |
Origin of Product |
United States |
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